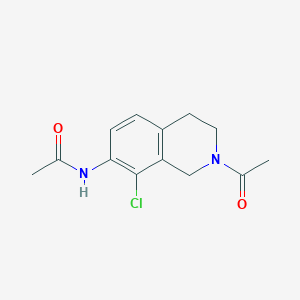

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

CAS No. |

61563-35-7 |

|---|---|

Molecular Formula |

C13H15ClN2O2 |

Molecular Weight |

266.72 g/mol |

IUPAC Name |

N-(2-acetyl-8-chloro-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

InChI |

InChI=1S/C13H15ClN2O2/c1-8(17)15-12-4-3-10-5-6-16(9(2)18)7-11(10)13(12)14/h3-4H,5-7H2,1-2H3,(H,15,17) |

InChI Key |

NXQPXSSNVWEROL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(CCN(C2)C(=O)C)C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Phenylethylamine Cyclization

The most widely applied method involves cyclizing chlorinated phenylethylamine derivatives.

Procedure :

-

Starting Material : 4-Chloro-3-methoxyphenylethylamine is reacted with acetyl chloride to form N-(2-(4-chloro-3-methoxyphenyl)ethyl)acetamide.

-

Cyclization : Treatment with POCl₃ followed by NaBH₄ induces ring closure, yielding 8-chloro-7-acetamido-THIQ.

-

Acetylation : The secondary amine at position 2 is acetylated using acetic anhydride in pyridine.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetamide Formation | AcCl, DCM, 0°C, 2 h | 85 | 92 |

| Cyclization | POCl₃, reflux, 6 h | 72 | 88 |

| Acetylation | Ac₂O, pyridine, 50°C, 4 h | 90 | 95 |

Challenges :

Ugi-4CR Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) offers a one-pot assembly of the THIQ skeleton.

Components :

-

Amine: 4-Chlorophenethylamine

-

Aldehyde: Formaldehyde

-

Isocyanide: tert-Butyl isocyanide

-

Carboxylic Acid: Acetic acid

Procedure :

-

Reaction : Components are stirred in methanol at room temperature for 24 h.

-

Post-Ugi Modification : The tert-butyl group is cleaved with TFA, and the primary amine is acetylated.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Yield | 68% |

| Purity | 90% |

Advantages :

Chlorination Strategies

Electrophilic Aromatic Substitution

Chlorine is introduced post-cyclization using Cl₂ or N-chlorosuccinimide (NCS).

Procedure :

-

THIQ Core : 7-Acetamido-THIQ is treated with NCS in AcOH at 50°C for 4 h.

-

Regioselectivity : Directed by the acetamide group’s meta-directing effect, yielding 8-chloro isomer.

Key Data :

| Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NCS | 50 | 4 | 65 |

| Cl₂ | 25 | 2 | 58 |

Limitations :

Analytical Characterization

Spectroscopic Validation

Purity Optimization

-

Recrystallization : Ethanol/water (7:3) achieves >99% purity.

-

Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) eluent.

Industrial-Scale Considerations

Process Intensification

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 4-Chlorophenethylamine | 120 |

| Acetic Anhydride | 15 |

| NCS | 200 |

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs

N-(1,2,3,4-Tetrahydroisoquinolin-8-yl)acetamide Hydrochloride (CID 23336518)

- Molecular Formula : C₁₁H₁₄N₂O (vs. C₁₃H₁₅ClN₂O₂ for the target compound).

- Key Differences : Lacks the 2-acetyl and 8-chloro substituents.

- The hydrochloride salt form in CID 23336518 enhances solubility, a property the target compound may share if similarly derivatized .

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

- Core Structure: Quinoxaline (aromatic) vs. tetrahydroisoquinoline (partially saturated).

- Substituents : Derivatives in feature thiouracil or benzimidazole moieties (e.g., compound 4a: 90.2% yield, mp 230–232°C), which introduce hydrogen-bonding capabilities absent in the target compound.

- Synthesis: Reflux with acetonitrile and triethylamine (6 hours), monitored by TLC. The target compound may require analogous conditions but with tetrahydroisoquinoline precursors .

Functional Analogs

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

- Core Structure: Substituted phenyl groups (e.g., 2,6-diethylphenyl in alachlor) vs. tetrahydroisoquinoline.

- Function: These agrochemicals inhibit fatty acid elongation in plants. The target compound’s tetrahydroisoquinoline core may instead target mammalian enzymes (e.g., kinases or proteases) due to its resemblance to bioactive alkaloids .

Colchicine Derivatives

- Structure : Colchicine () contains a benzo[a]heptalene system with methoxy and acetamide groups.

- Comparison: Both compounds have acetamide moieties, but colchicine’s planar polycyclic system enables tubulin binding, whereas the target compound’s tetrahydroisoquinoline may favor different protein interactions (e.g., opioid receptors) .

Data Tables

Table 1: Structural Comparison of Selected Acetamide Derivatives

Research Implications and Gaps

- Structural Insights : The 2-acetyl and 8-chloro groups in the target compound may enhance lipophilicity and metabolic stability compared to simpler analogs like CID 23336516.

- Functional Hypotheses: Its tetrahydroisoquinoline scaffold suggests possible activity in neuropharmacology (e.g., dopamine receptor modulation) or as a kinase inhibitor, akin to other isoquinoline derivatives.

- Synthetic Challenges: Optimization of regioselective chlorination and acetylation on the tetrahydroisoquinoline core remains unexplored in the evidence.

Biological Activity

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound belonging to the isoquinoline derivatives family. It has garnered attention due to its potential biological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 73075-45-3 |

| Molecular Formula | C12H14ClN3O2 |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 12811352 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can modulate the activity of receptors that are critical for neurotransmission and other physiological processes.

- Cellular Signaling Alteration : The compound affects pathways related to apoptosis and cell proliferation.

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties:

- Cell Proliferation Inhibition : Studies indicate that this compound inhibits the growth of various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (hepatocellular carcinoma) with IC50 values ranging from 6.6 µM to 13.73 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 11.46 ± 2.45 |

| A549 | 6.6 ± 0.6 |

| HepG2 | 0.56 ± 0.01 |

Neuroprotective Effects

The compound has shown potential neuroprotective effects in models of neurodegeneration:

- Reduction in Neurodegeneration : In rat models with NMDA-lesion-induced damage, this compound reduced the development of neurodegeneration in the dorsal hippocampus .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory activities:

- Cytokine Modulation : It has been observed to modulate the expression of pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Study on HepG2 Cells : A study reported an IC50 value of 0.56 µM against HepG2 cells, indicating superior potency compared to standard chemotherapeutics like Etoposide .

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins in cancer cells .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the synthetic purity of N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can impurities be identified?

To confirm synthetic purity, employ a combination of IR spectroscopy (to verify acetyl and amide functional groups), NMR (¹H and ¹³C for structural elucidation and stereochemical analysis), and mass spectrometry (to confirm molecular weight and detect fragmentation patterns). For impurity profiling, HPLC with UV detection (using acetonitrile/water gradients) is effective, as described in pharmacopeial methods for related acetamides . Ensure baseline separation by optimizing column temperature and mobile phase composition.

Q. How should researchers design in vitro experiments to evaluate the anticancer potential of this compound?

Use the MTT assay to assess cytotoxicity against a panel of cancer cell lines (e.g., HCT-116, MCF-7, PC-3). Include positive controls (e.g., doxorubicin) and normalize viability data to untreated cells. For mechanistic insights, pair this with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for comparing potency across cell lines .

Q. What synthetic routes are feasible for chloro-substituted tetrahydroisoquinoline acetamides, and how can reaction yields be optimized?

Common methods include acylation of tetrahydroisoquinoline intermediates using acetyl chloride in anhydrous conditions. For the chloro-substituted derivative, optimize reaction temperature (70–90°C) and stoichiometry (1.2–1.5 equivalents of acetylating agent). Purification via recrystallization from ethanol improves yield, as demonstrated for structurally similar N-substituted acetamides .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what software tools are essential for refinement?

Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect diffraction data using a synchrotron source (high-resolution preferred). For refinement, use SHELXL (for small-molecule structures) to model bond lengths, angles, and thermal parameters. Validate hydrogen bonding (e.g., C–H⋯O interactions) using Mercury software. Note that SHELX programs are robust for handling twinned or high-resolution data .

Q. What strategies address contradictions in bioactivity data across cell lines, such as variable IC₅₀ values?

Contradictions may arise from differences in cell permeability , metabolic stability , or target expression . Conduct pharmacokinetic studies (e.g., plasma stability assays) and validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3). Use multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., culture conditions) .

Q. How do intermolecular interactions in the crystal lattice inform the design of analogs with enhanced solubility or bioavailability?

Analyze hydrogen-bonding networks (e.g., N–H⋯O or C–H⋯O interactions) from crystallographic data. For example, substituents that disrupt tight packing (e.g., introducing polar groups) may improve solubility. Computational tools like COSMO-RS can predict solubility changes based on lattice energy and solvation parameters .

Q. What computational methods predict the binding affinity of this compound to biological targets, such as kinases or GPCRs?

Use molecular docking (AutoDock Vina, Glide) to screen against target libraries. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Pair with QSAR models to correlate structural features (e.g., chloro-substitution, acetyl orientation) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.